
2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide, also known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTA belongs to the class of tetrazole-based compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In
Mecanismo De Acción
The exact mechanism of action of 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. Additionally, 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide has been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability and may play a role in the anticonvulsant effects of 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide.
Biochemical and Physiological Effects
2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide can reduce the production of inflammatory mediators such as prostaglandins and cytokines, indicating its anti-inflammatory effects. Additionally, 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide has been found to reduce pain-related behaviors in animal models, suggesting its analgesic effects. Finally, 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide has been found to reduce seizure activity in animal models, indicating its anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide in lab experiments is its relatively low toxicity, which allows for higher dosages to be administered without adverse effects. Additionally, 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide has been found to be stable under a range of conditions, making it a useful compound for long-term studies. However, one limitation of using 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide. One area of interest is the development of novel 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide and its potential therapeutic applications in a range of conditions. Finally, studies are needed to further explore the potential side effects and toxicity of 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide in order to determine its safety for human use.
Métodos De Síntesis
The synthesis of 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide involves the reaction of 4-methylphenol with propylbromide to form 4-methylpropylphenol. This compound is then reacted with sodium azide to form 4-methylpropylphenyl azide, which is subsequently reacted with ethyl chloroacetate to form 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide. The overall yield of this synthesis method is approximately 50%.
Aplicaciones Científicas De Investigación
2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide has been found to exhibit a range of biological activities, making it a promising compound for scientific research. Studies have shown that 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide has anti-inflammatory and analgesic effects, suggesting that it may be useful in the treatment of inflammatory and pain-related conditions. Additionally, 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide has been found to have anticonvulsant effects, indicating that it may be useful in the treatment of epilepsy and other seizure-related disorders.
Propiedades
IUPAC Name |
2-(4-methylphenoxy)-N-(1-propyltetrazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-3-8-18-13(15-16-17-18)14-12(19)9-20-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,14,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXMPGPDLABBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)NC(=O)COC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenoxy)-N-(1-propyltetrazol-5-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-furyl)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5728761.png)
![2-{[(4-chlorophenyl)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5728766.png)

![{2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol](/img/structure/B5728784.png)
![isopropyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5728796.png)
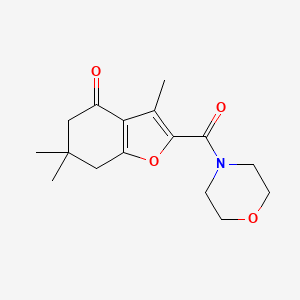
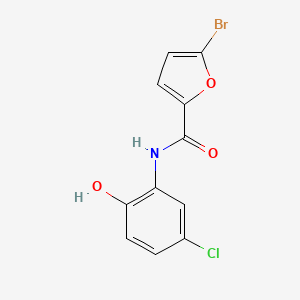
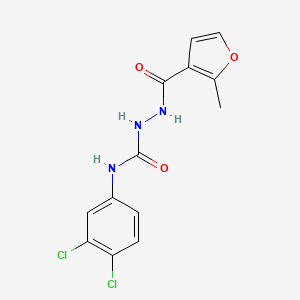
![2'-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid](/img/structure/B5728841.png)
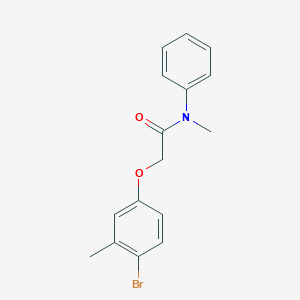
![4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5728850.png)
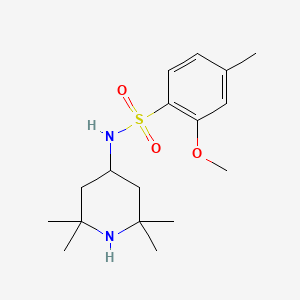
![N-{4-[N-(diphenylacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5728865.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5728871.png)